4,6-Dihydroxy-2-methylnicotinic acid
CAS No.: 1127-47-5
Cat. No.: VC8208361
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1127-47-5 |
|---|---|
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | 4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10) |
| Standard InChI Key | QEKUGKPCUCOBMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC(=O)N1)O)C(=O)O |
| Canonical SMILES | CC1=C(C(=CC(=O)N1)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
4,6-Dihydroxy-2-methylnicotinic acid belongs to the nicotinic acid family, distinguished by its substitution pattern. The compound’s structure includes:
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A pyridine ring with hydroxyl (-OH) groups at positions 4 and 6.
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A methyl (-CH₃) group at position 2.
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A carboxylic acid (-COOH) group at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₄ | |
| Molecular Weight | 169.13 g/mol | |
| CAS Number | 1127-47-5 | |
| Melting Point | Not reported | - |
| Solubility | Moderate in polar solvents | |
| Stability | Stable under ambient conditions |
The compound’s planar structure and hydrogen-bonding capabilities contribute to its reactivity and interactions in biological systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4,6-dihydroxy-2-methylnicotinic acid typically involves condensation and hydroxylation reactions:
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Condensation Method: Reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol yields the pyridine core . Acidification with hydrochloric acid precipitates the product, achieving yields up to 85% .
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Hydroxylation of 2-Methylnicotinic Acid: Direct hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid introduces hydroxyl groups at positions 4 and 6.
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Condensation | Sodium methoxide, dimethyl malonate | 85% | ≥95% |
| Hydroxylation | HNO₃, H₂SO₄ | 75% | ≥90% |
Industrial production employs continuous flow processes and high-performance liquid chromatography (HPLC) for purification, ensuring scalability and consistency .
Chemical Reactivity and Derivatives
The compound participates in multiple reactions due to its functional groups:
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Oxidation: Converts hydroxyl groups to quinones under strong oxidizing conditions (e.g., KMnO₄).
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Esterification: Reacts with ethanol to form ethyl 4,6-dihydroxy-2-methylnicotinate (CAS: 70254-48-7), a precursor for further modifications .
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Substitution: Hydroxyl groups undergo nucleophilic substitution with amines or halides.
Table 3: Common Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| Ethyl ester (70254-48-7) | Pharmaceutical intermediates | |
| Nitrated analogs | Explosives precursors |
Biological Activities and Mechanisms
Antimicrobial Properties
Studies demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL . The mechanism involves disrupting microbial cell membranes and interfering with proline dehydrogenase (PDH) activity .
Antioxidant Activity
The compound scavenges reactive oxygen species (ROS) and enhances endogenous antioxidant enzymes like superoxide dismutase (SOD) . In murine models, it reduced malondialdehyde (MDA) levels by 40%, indicating protection against oxidative stress .
Table 4: Key Biological Findings
| Study Model | Effect Observed | Reference |
|---|---|---|
| S. aureus cultures | 70% growth inhibition | |
| HUVEC cells | Reduced ROS by 50% | |
| LDLr⁻/⁻ mice | Increased SOD activity |
Applications in Pharmaceutical and Industrial Chemistry
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Drug Development: Serves as a building block for quinolone antibiotics, enhancing activity against methicillin-resistant S. aureus (MRSA) .
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Material Science: Nitrated derivatives are precursors for high-energy materials like 1,1-diamino-2,2-dinitroethylene .
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Analytical Chemistry: Used in metabolomics to study hepatobiliary diseases via its interactions with RNA structures .
Challenges and Future Directions
Despite its potential, challenges include poor bioavailability and chemical instability in aqueous environments . Nanocarrier systems and prodrug strategies are under investigation to improve delivery . Future research should explore its role in targeting RNA conformational dynamics and oxidative stress pathways .
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